Quifenadine (1-azabicyclo[2.2.2]oct-8-yl-diphenyl-methanol) is a non-sedative antihistamine developed in the 1970s. [] It belongs to the class of quinuclidine derivatives. [, ] Quifenadine exhibits polyfunctional action, including high selective activity for blocking histamine receptor type 1, blocking serotonin action, and increasing tissue histaminase activity. [, ] It has been investigated for its therapeutic efficacy in allergic diseases like allergic rhinitis, atopic dermatitis, and chronic urticaria. []
Synthesis Analysis
The synthesis of Quifenadine involves the generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems through carbenium ion rearrangements. [] Specific details regarding the synthesis procedure and parameters require further investigation.
Molecular Structure Analysis
Quifenadine hydrochloride exists in four different forms: a dihydrate (DH) and three anhydrous forms (A, B, and C). [] These forms display structural differences arising from variations in conformation and molecular packing, despite all being composed of similar hydrogen-bonded tetramers. [] The dihydrate form, characterized through single-crystal analysis, and the anhydrous forms, determined via powder diffraction data, provide insight into the stability and dehydration mechanisms of Quifenadine. []
Mechanism of Action
Quifenadine primarily acts as a selective antagonist of histamine H1 receptors. [, ] It prevents histamine from binding to these receptors, inhibiting histamine-induced reactions in various tissues. [, ] Additionally, it exhibits anti-serotonergic properties by blocking serotonin action. [] This dual action mechanism contributes to its efficacy in treating allergic conditions. [, ] Furthermore, Quifenadine demonstrates the ability to increase tissue histaminase activity, further contributing to its antihistaminic effect by promoting histamine breakdown. [, ]
Physical and Chemical Properties Analysis
The provided research primarily focuses on the structural aspects of Quifenadine hydrochloride. [] Detailed analysis of its physicochemical properties, such as solubility, melting point, and spectral characteristics, requires further investigation.
Applications
Allergic Diseases: It has shown therapeutic efficacy in managing allergic diseases such as allergic rhinitis, atopic and atopic dermatitis, and chronic urticaria. [] This efficacy stems from its ability to block histamine H1 receptors and inhibit histamine-mediated allergic responses. [, ]
Inflammatory Bowel Disease: Research suggests a potential role for Quifenadine in treating irritable bowel syndrome (IBS), particularly in patients with concomitant allergic conditions. [] It has shown promising results in reducing allergic complaints and IBS symptoms, such as pain and diarrhea, potentially by modulating histamine levels. []
Related Compounds
Levocetirizine
Compound Description: Levocetirizine is a second-generation, non-sedating antihistamine. It is the (R)-enantiomer of cetirizine and is known for its high selectivity for the histamine H1 receptor. Levocetirizine exhibits potent antihistaminic activity and is used to treat various allergic conditions, including allergic rhinitis and urticaria [].
Relevance: The study compared the effects of levocetirizine with quifenadine and other antihistamines on histamine-induced skin reactions. The research found that levocetirizine showed a more significant reduction in wheal and flare reactions and skin blood perfusion compared to quifenadine and other tested antihistamines []. This suggests that while both are second-generation antihistamines, levocetirizine might have a higher potency or efficacy in suppressing certain histamine-mediated responses.
Desloratadine
Compound Description: Desloratadine is a second-generation, non-sedating antihistamine. It acts as a selective inverse agonist of the histamine H1 receptor, effectively blocking the actions of histamine. Desloratadine is commonly used in treating allergic conditions such as allergic rhinitis and urticaria [].
Relevance: Similar to levocetirizine, desloratadine was included in the study to compare its impact on histamine-induced skin reactions with quifenadine and other antihistamines. The results indicated that quifenadine displayed a comparable effect to desloratadine in reducing wheal reaction area []. This finding suggests that quifenadine may have similar efficacy to desloratadine in mitigating certain allergic symptoms.
Clemastine
Compound Description: Clemastine is a first-generation antihistamine that blocks the action of histamine by competitively binding to histamine H1 receptors. While effective in treating allergic symptoms like sneezing, runny nose, and itching, clemastine is known to cause drowsiness due to its ability to cross the blood-brain barrier [].
Sequifenadine
Compound Description: Sequifenadine is a quinuclidine derivative antihistamine. It is structurally related to quifenadine and shares the characteristics of second-generation antihistamines, including a non-sedating profile [, ].
Relevance: Both quifenadine and sequifenadine belong to the quinuclidine derivative class of antihistamines and are recognized for their non-sedating properties [, ]. In the study comparing their effects on histamine-induced skin reactions, quifenadine and sequifenadine demonstrated similar efficacy in reducing the wheal reaction area []. This finding highlights their comparable antihistaminic properties and further supports their classification as second-generation antihistamines.
Amiodarone
Compound Description: Amiodarone is a medication classified as a class III antiarrhythmic agent. It is primarily used to treat and prevent various types of serious irregular heartbeats, including ventricular tachycardia and fibrillation. While effective, amiodarone is associated with a significant risk of side effects, particularly with long-term use [].
Montelukast
Compound Description: Montelukast is a leukotriene receptor antagonist. It works by blocking the action of leukotrienes, which are inflammatory chemicals that can cause bronchoconstriction and inflammation in the airways [].
Relevance: In a study exploring the therapeutic potential of antihistamines and antileukotriene agents in treating irritable bowel syndrome (IBS), quifenadine was investigated in combination with montelukast []. The research focused on patients with IBS and concomitant allergic conditions, suggesting a potential role of histamine and leukotrienes in the pathogenesis of IBS. The study found that the combination of quifenadine and montelukast effectively reduced allergic complaints and IBS symptoms, suggesting a synergistic effect of these drugs in managing IBS, particularly in individuals with coexisting allergies [].
5-HT-receptor antagonists
Compound Description: 5-HT-receptor antagonists, also known as serotonin antagonists, are a broad class of drugs that block the action of serotonin, a neurotransmitter, at different serotonin receptor subtypes. These antagonists have various therapeutic applications, including treating nausea, vomiting, anxiety disorders, and migraines, depending on the specific receptor subtype they target [].
Relevance: The research paper discussing the use of antihistamines in treating itching skin conditions mentioned 5-HT-receptor antagonists as potential therapeutic agents, particularly in cases of atopic dermatitis where itching has a complex etiology []. While quifenadine, an antihistamine, primarily acts on histamine receptors, 5-HT-receptor antagonists offer an alternative or adjunctive treatment option for managing itching, especially in conditions like atopic dermatitis where serotonin is believed to play a role []. The paper suggests that 5-HT-receptor antagonists, alongside other medications like antihistamines, could provide comprehensive management of itching in such complex dermatological conditions [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
RKI-1313 is an inhibitor of Rho-associated kinase 1 (ROCK1) and 2 (IC50s = 34 and 8 µM, respectively). It has been used as a negative control for the ROCK inhibitor RKI-1447. RKI-1313 Negative control for RKI-1447 (GLXC-05200) which is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer.
RKN5755 is a selective inhibitor of activated fibroblasts. It acts by inhibiting the enhanced migration of fibroblasts cocultured with cancer cells by binding to β-arrestin1 and interfering with β-arrestin1-mediated cofilin signaling pathways.
RL71 is a sselective inhibitor of SERCA2, specially binding to SERCA2 at a novel site, suppressing the Ca2+-ATPase activity of SERCA2, inducing apoptosis and downregulating Akt.
It is a monoamine oxydase inhibitor (MAOI). Derivative of heterocyclic row synthetic It enhances the toxicity of the Phenamine group and of Tryptamine. It highly potentiates the headshaking caused by 4, 5-oxytryptophan in albino mice.,Its activity as a MAO inhibitor is close to that of harmine, but it differs in enhancing the effect of soporifics in relatively small doses and causing by itself, in high doses, a sleep lasting 15 mn to 2 hours. RLX is an inhibitor of PI3K/akt/FoxO3a signalling in experimental colon cancer.